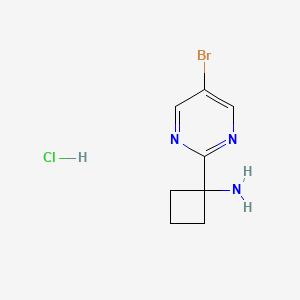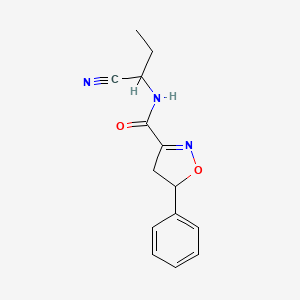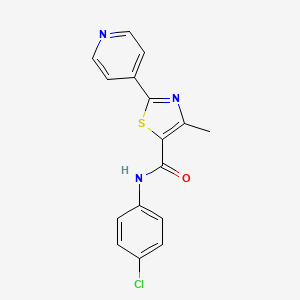
N-(4-Fluorophenyl)-5,6-dimethylpyrimidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-Fluorophenyl)-5,6-dimethylpyrimidine-4-carboxamide, also known as PD-0332991, is a small molecule inhibitor of cyclin-dependent kinases (CDKs) that has been extensively studied for its potential therapeutic applications in various types of cancers.
Wirkmechanismus
N-(4-Fluorophenyl)-5,6-dimethylpyrimidine-4-carboxamide inhibits CDK4 and CDK6 by binding to the ATP-binding site of these kinases, which prevents the phosphorylation of the retinoblastoma protein (Rb). Rb is a tumor suppressor protein that regulates the G1-to-S phase transition of the cell cycle. When Rb is phosphorylated by CDK4 and CDK6, it releases the transcription factor E2F, which promotes the expression of genes required for DNA replication and cell cycle progression. By inhibiting CDK4 and CDK6, this compound prevents the phosphorylation of Rb, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have potent antitumor activity in preclinical studies. In breast cancer cell lines, this compound has been shown to induce G1 cell cycle arrest, leading to decreased cell proliferation and increased apoptosis. This compound has also been shown to sensitize breast cancer cells to chemotherapy and radiation therapy. In glioblastoma cell lines, this compound has been shown to inhibit cell proliferation and induce apoptosis. In lung cancer cell lines, this compound has been shown to inhibit cell proliferation and sensitize cells to chemotherapy.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-Fluorophenyl)-5,6-dimethylpyrimidine-4-carboxamide has several advantages for lab experiments, including its potent antitumor activity and ability to sensitize cancer cells to chemotherapy and radiation therapy. However, this compound has some limitations, including its potential toxicity and the development of resistance in some cancer cell lines.
Zukünftige Richtungen
There are several future directions for the research and development of N-(4-Fluorophenyl)-5,6-dimethylpyrimidine-4-carboxamide. One direction is to investigate the potential of this compound in combination with other targeted therapies, such as PI3K inhibitors or HER2 inhibitors, for the treatment of breast cancer. Another direction is to investigate the potential of this compound in combination with immunotherapy for the treatment of various types of cancers. Additionally, further studies are needed to understand the mechanisms of resistance to this compound and to develop strategies to overcome this resistance. Finally, the development of more potent and selective CDK4/6 inhibitors may lead to improved therapeutic outcomes for cancer patients.
Synthesemethoden
N-(4-Fluorophenyl)-5,6-dimethylpyrimidine-4-carboxamide can be synthesized through several methods, including the reaction of 4-fluoroaniline with 2,3-butanedione monoxime to form 4-fluoro-2,3-dioxo-1-phenylpyrrolidine, which is then reacted with 5,6-dimethylpyrimidine-4-carboxylic acid to produce this compound. Another method involves the reaction of 4-fluoroaniline with 2,3-butanedione monoxime to form 4-fluoro-2,3-dioxo-1-phenylpyrrolidine, which is then reacted with 5,6-dimethylpyrimidine-4-carboxylic acid chloride to produce this compound.
Wissenschaftliche Forschungsanwendungen
N-(4-Fluorophenyl)-5,6-dimethylpyrimidine-4-carboxamide has been extensively studied for its potential therapeutic applications in various types of cancers, including breast cancer, lung cancer, and glioblastoma. This compound has been shown to inhibit CDK4 and CDK6, which are critical regulators of the cell cycle. By inhibiting CDK4 and CDK6, this compound can prevent the progression of the cell cycle, leading to cell cycle arrest and apoptosis.
Eigenschaften
IUPAC Name |
N-(4-fluorophenyl)-5,6-dimethylpyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FN3O/c1-8-9(2)15-7-16-12(8)13(18)17-11-5-3-10(14)4-6-11/h3-7H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMFJEYDZTQISSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1C(=O)NC2=CC=C(C=C2)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2E)-N-benzyl-2-cyano-3-[5-(2,3-dichlorophenyl)furan-2-yl]prop-2-enamide](/img/structure/B2620675.png)
![N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2620676.png)
![4-Prop-2-enoyl-1,2,3,3a-tetrahydropyrrolo[2,1-b]quinazolin-9-one](/img/structure/B2620678.png)
![2-methoxy-6-((E)-{[4-(methylsulfonyl)phenyl]imino}methyl)phenol](/img/structure/B2620679.png)
![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-1-methyl-N-(2-morpholinoethyl)-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2620683.png)
![2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2620684.png)


![N-(3-chloro-4-fluorophenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B2620693.png)
![2-[2-[(Z)-3-anilino-2-cyano-3-oxoprop-1-enyl]phenoxy]acetic acid](/img/structure/B2620694.png)
![2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-phenethylacetamide](/img/structure/B2620695.png)
